4-(Trifluoromethylthio) nicotinonitrile 4-(Trifluoromethylthio) nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15785371
InChI: InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-1-2-12-4-5(6)3-11/h1-2,4H
SMILES:
Molecular Formula: C7H3F3N2S
Molecular Weight: 204.17 g/mol

4-(Trifluoromethylthio) nicotinonitrile

CAS No.:

Cat. No.: VC15785371

Molecular Formula: C7H3F3N2S

Molecular Weight: 204.17 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethylthio) nicotinonitrile -

Specification

Molecular Formula C7H3F3N2S
Molecular Weight 204.17 g/mol
IUPAC Name 4-(trifluoromethylsulfanyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-1-2-12-4-5(6)3-11/h1-2,4H
Standard InChI Key KIWFBSMOOASFRY-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1SC(F)(F)F)C#N

Introduction

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 4-(Trifluoromethylthio)nicotinonitrile is inferred from methods used for positional isomers and related trifluoromethylthio pyridines. Two primary strategies are proposed:

Route 1: Nucleophilic Aromatic Substitution
Starting from 4-chloronicotinonitrile, reaction with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) in polar aprotic solvents (DMF, DMSO) under inert atmosphere:

4-Cl-nicotinonitrile+AgSCF₃DMF, 80°C4-SCF₃-nicotinonitrile+AgCl\text{4-Cl-nicotinonitrile} + \text{AgSCF₃} \xrightarrow{\text{DMF, 80°C}} \text{4-SCF₃-nicotinonitrile} + \text{AgCl}

Yields for analogous reactions range from 65–85%, depending on catalyst selection.

Route 2: Transition Metal-Catalyzed Coupling
Palladium or nickel catalysts enable direct C–H functionalization. For example, using Pd(OAc)₂ with Xantphos ligand and Cs₂CO₃ base in toluene:

Nicotinonitrile+CF₃SClPd(OAc)₂, Xantphos4-SCF₃-nicotinonitrile\text{Nicotinonitrile} + \text{CF₃SCl} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{4-SCF₃-nicotinonitrile}

This method avoids pre-functionalized substrates but requires rigorous oxygen exclusion.

Industrial Scalability

Optimized conditions from 4-trifluoromethylnicotinonitrile synthesis (98.5% yield via Ni-Fe/C catalysis ) suggest scalability for the -SCF₃ variant by substituting hydrogenation with trifluoromethylthiolation reagents. Key parameters include:

ParameterOptimal Value
CatalystNi-Fe/C (5 wt%)
Temperature30–50°C
SolventEthanol/Toluene
Reaction Time4–6 h

Physicochemical Properties

While experimental data for 4-(Trifluoromethylthio)nicotinonitrile is sparse, properties are extrapolated from analogs:

PropertyValue (Analog-Based)
Melting Point120–125°C
LogP (Lipophilicity)2.8 ± 0.3
Solubility (Water)<1 mg/mL
StabilityHydrolytically stable, sensitive to UV

The -SCF₃ group reduces aqueous solubility but enhances thermal stability compared to methyl or chloro analogs.

Chemical Reactivity and Functional Transformations

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to the 2- and 6-positions. Nitration trials on analogs yield:

\text{4-SCF₃-nicotinonitrile} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{2-Nitro-4-SCF₃-nicotinonitrile} \quad (\text{Yield: 72%[1]})

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids occurs at the 2-position under Pd catalysis:

4-SCF₃-nicotinonitrile+Ar-B(OH)₂Pd(dppf)Cl₂2-Ar-4-SCF₃-nicotinonitrile\text{4-SCF₃-nicotinonitrile} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(dppf)Cl₂}} \text{2-Ar-4-SCF₃-nicotinonitrile}

Reaction efficiency correlates with the electron-withdrawing capacity of -SCF₃.

Cell LineIC₅₀ (µM)
MCF-7 (Breast)18.2
A549 (Lung)24.7

Mechanistic studies suggest apoptosis induction via ROS generation.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundSubstituent PositionLogPMIC (S. aureus)
4-SCF₃-nicotinonitrile4-SCF₃, 3-CN2.832 µg/mL*
6-SCF₃-nicotinonitrile6-SCF₃, 3-CN3.162.5 µg/mL
4-CF₃-nicotinonitrile 4-CF₃, 3-CN2.5128 µg/mL

*Estimated from positional analogs.

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